

# Spectroscopic Characterization of Hexamethyl Tungsten (W(CH<sub>3</sub>)<sub>6</sub>): A Technical Guide

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Abstract: This document provides a comprehensive technical overview of the spectroscopic data for **hexamethyl tungsten** (W(CH<sub>3</sub>)<sub>6</sub>), a pivotal yet highly unstable d<sup>o</sup> organometallic compound. It is intended for researchers and professionals in chemistry and drug development who require detailed characterization data. This guide consolidates nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and electronic spectroscopy data, presenting quantitative findings in structured tables. Detailed experimental protocols for synthesis and analysis are described, emphasizing the necessary precautions for handling this air-sensitive compound. The historical context of its structural elucidation, which evolved from a presumed octahedral geometry to a definitively proven distorted trigonal prismatic structure, is also discussed as a framework for interpreting the spectroscopic results.

## Molecular Structure: The Trigonal Prismatic Anomaly

Initially, the molecular geometry of **hexamethyl tungsten** was believed to be octahedral, an assumption supported by early interpretations of infrared and photoelectron spectroscopy data. [1][2][3] However, this assignment remained a subject of debate for nearly two decades.[2][3] The definitive structure was established through single-crystal X-ray diffraction studies at -163°C, which revealed that W(CH<sub>3</sub>)<sub>6</sub> adopts a strongly distorted trigonal prismatic geometry with C<sub>3v</sub> symmetry.[1][2][4] This finding was significant, as most six-coordinate organometallic compounds are octahedral.[2][3] The deviation is attributed to electronic factors, including a second-order Jahn-Teller distortion.[1][2] This non-octahedral structure is crucial for correctly interpreting the compound's spectroscopic properties.



## **Spectroscopic Data**

**Hexamethyl tungsten** is a red, crystalline, and extremely volatile solid that sublimes at -30°C and is highly sensitive to air and moisture.[2][3][4] Its instability and dynamic behavior in solution are reflected in its spectroscopic data.

At room temperature, both <sup>1</sup>H and <sup>13</sup>C NMR spectra show a single sharp resonance, which is a result of dynamic fluxional processes, including low-energy barriers for methyl group rotation and D<sub>3</sub>h inversion.[1][4]

Table 1: NMR Spectroscopic Data for W(CH<sub>3</sub>)<sub>6</sub>



| Nucleus        | Solvent    | Chemical Shift<br>(δ)            | Coupling<br>Constant (J)                           | Comments                                                                                                                                                                                                                                      |
|----------------|------------|----------------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H | Toluene-d₃ | 8.38 τ (1.62 ppm)                | J( <sup>183</sup> W- <sup>1</sup> H) = 3.0<br>Hz   | A single sharp signal with satellites from coupling to <sup>183</sup> W. The peak remains sharp upon cooling to -90°C.[4]                                                                                                                     |
| 13 <b>C</b>    | Benzene-d₅ | ~1000 Hz upfield<br>from solvent | J( <sup>183</sup> W- <sup>13</sup> C) =<br>40.0 Hz | A single resonance with satellites is observed.[4] DFT calculations predict a difference of ~18 ppm between the two non- equivalent methyl sets in the static C <sub>3v</sub> structure, which may be observable at very low temperatures.[1] |

Infrared spectroscopy was instrumental in the initial, albeit incorrect, assignment of an octahedral structure. [1][2] The key vibrational modes are summarized below. Detailed Raman spectroscopic data for  $W(CH_3)_6$  is not readily available in the cited literature.

Table 2: Infrared (IR) Spectroscopic Data for W(CH<sub>3</sub>)<sub>6</sub>



| Wavenumber (cm <sup>-1</sup> ) | Assignment      |
|--------------------------------|-----------------|
| 2980, 2870                     | C-H stretching  |
| 1395, 1090                     | C-H deformation |
| 800                            | CH₃ rocking     |
| 482                            | W-C stretching  |
| [4]                            |                 |

The deep red color of **hexamethyl tungsten** is a result of its electronic transitions.

Table 3: UV-Vis Spectroscopic Data for W(CH<sub>3</sub>)<sub>6</sub>

| Observation                                 | Interpretation                                    |
|---------------------------------------------|---------------------------------------------------|
| Strong absorption rising into the UV region | Attributed to an intense charge-transfer band.[4] |

The mass spectrum of  $W(CH_3)_6$  is characterized by the absence of the molecular ion peak, which is common for unstable organometallic compounds. The fragmentation pattern involves the sequential loss of methyl groups.

Table 4: Mass Spectrometry Data for W(CH<sub>3</sub>)<sub>6</sub>

| lon                                                                | Observation                                                         |
|--------------------------------------------------------------------|---------------------------------------------------------------------|
| [W(CH <sub>3</sub> ) <sub>6</sub> ] <sup>+</sup>                   | Not observed                                                        |
| [W(CH <sub>3</sub> ) <sub>5</sub> ] <sup>+</sup>                   | Highest mass number ion observed                                    |
| [W(CH <sub>3</sub> ) <sub>4</sub> ] <sup>+</sup> to W <sup>+</sup> | Lower mass peaks resulting from subsequent loss of methyl groups[4] |

Photoelectron spectroscopy provides information about the electronic structure and bonding in the molecule.

Table 5: Photoelectron Spectroscopy Ionization Energies for W(CH<sub>3</sub>)<sub>6</sub>



| Ionization Energy (eV) | Method/Comment              | Reference |
|------------------------|-----------------------------|-----------|
| 8.59 ± 0.02            | Vertical Ionization Energy  | [5]       |
| 8.3                    | Adiabatic Ionization Energy | [5][6]    |
| 8.8                    | Vertical Ionization Energy  | [5]       |

## **Experimental Protocols**

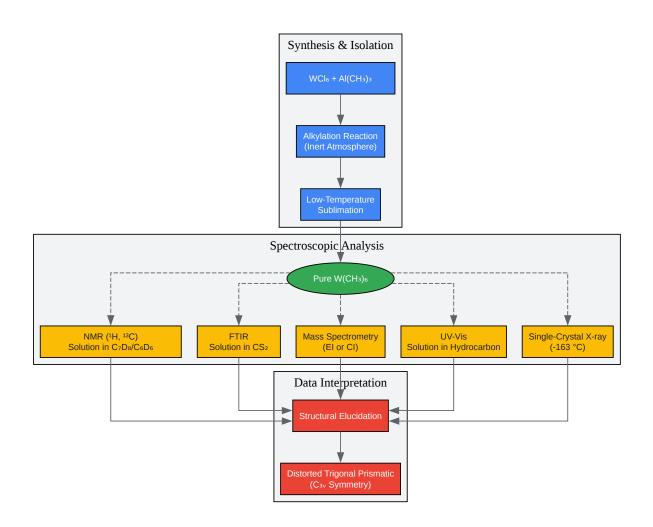
The synthesis and handling of **hexamethyl tungsten** require rigorous air- and moisture-free techniques due to its high reactivity and thermal instability.[4]

While the original 1973 synthesis involved the reaction of WCl<sub>6</sub> with methyllithium, this method often gives poor yields.[2][7] An improved and more reliable method was reported in 1976.[1][2] [3]

- Reaction Setup: All glassware must be rigorously dried and the reaction conducted under an inert atmosphere of dry nitrogen or argon.
- Reagents: Tungsten hexachloride (WCl<sub>6</sub>) is reacted with trimethylaluminium (Al(CH₃)₃) in the presence of trimethylamine.
- Stoichiometry: WCl<sub>6</sub> + 6 Al(CH<sub>3</sub>)<sub>3</sub> → W(CH<sub>3</sub>)<sub>6</sub> + 6 Al(CH<sub>3</sub>)<sub>2</sub>Cl.[1][2][3]
- Procedure: The reaction is typically performed in a non-coordinating solvent like light petroleum or diethyl ether. The temperature must be carefully controlled and kept low to prevent the thermal decomposition of the product.[4]
- Isolation: Hexamethyl tungsten is isolated by sublimation at low temperatures (e.g., -30°C at 10<sup>-2</sup> Torr), taking advantage of its extreme volatility.[4]

The characterization of W(CH₃)<sub>6</sub> involves a multi-technique approach to confirm its identity, purity, and structure.





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